molecular formula C14H12O B12272409 Cyclopropyl(naphthalen-2-yl)methanone

Cyclopropyl(naphthalen-2-yl)methanone

Cat. No.: B12272409
M. Wt: 196.24 g/mol
InChI Key: DOZCOURJRLRBAD-UHFFFAOYSA-N
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Description

Cyclopropyl(naphthalen-2-yl)methanone is an organic compound with the molecular formula C14H12O It is characterized by a cyclopropyl group attached to a naphthalen-2-yl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(naphthalen-2-yl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency and safety, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(naphthalen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Cyclopropyl(naphthalen-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(naphthalen-2-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve the modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Cyclopropyl(naphthalen-2-yl)methanone can be compared with other similar compounds such as:

    Cyclopropyl(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.

    Cyclopropyl(benzyl)methanone: Contains a benzyl group, offering different reactivity and applications.

    Cyclopropyl(anthracen-2-yl)methanone: Features an anthracene moiety, which can lead to distinct chemical properties.

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

cyclopropyl(naphthalen-2-yl)methanone

InChI

InChI=1S/C14H12O/c15-14(11-6-7-11)13-8-5-10-3-1-2-4-12(10)9-13/h1-5,8-9,11H,6-7H2

InChI Key

DOZCOURJRLRBAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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